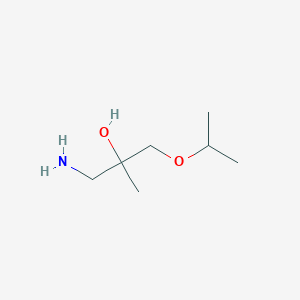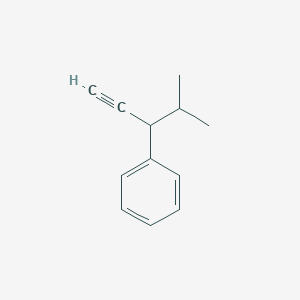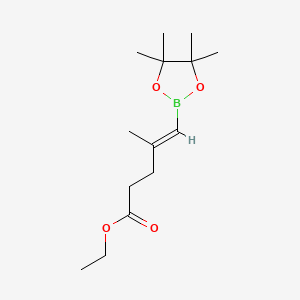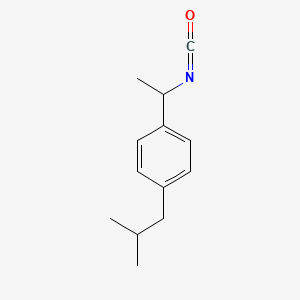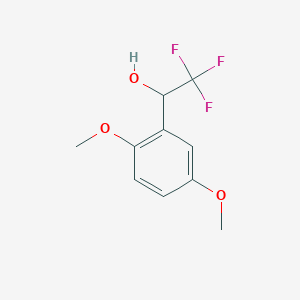
2,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C10H11F3O3 This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzyl alcohol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and trifluoromethylbenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,5-dimethoxybenzaldehyde is reacted with trifluoromethylbenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: The major products include 2,5-dimethoxy-alpha-(trifluoromethyl)benzaldehyde and 2,5-dimethoxy-alpha-(trifluoromethyl)benzoic acid.
Reduction: The major product is 2,5-dimethoxy-alpha-(trifluoromethyl)toluene.
Substitution: The products depend on the substituents introduced, such as 2,5-dimethoxy-alpha-(trifluoromethyl)benzylamine.
科学的研究の応用
2,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The methoxy and trifluoromethyl groups contribute to its reactivity and potential biological activity.
類似化合物との比較
Similar Compounds
2,5-Dimethoxybenzyl Alcohol: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzyl Alcohol: Similar structure but lacks the methoxy groups.
2,5-Dimethoxy-alpha-(methyl)benzyl Alcohol: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
2,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11F3O3 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O3/c1-15-6-3-4-8(16-2)7(5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChIキー |
ISIIPOVLZDIXRW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

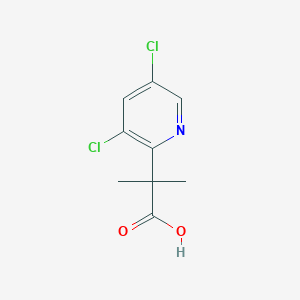


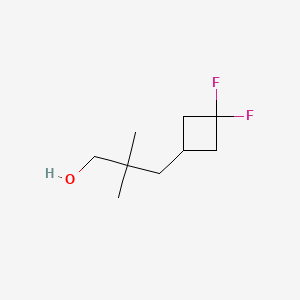
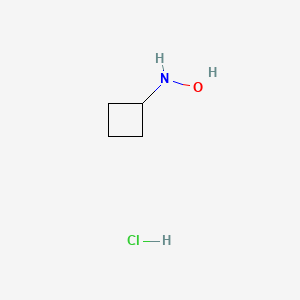
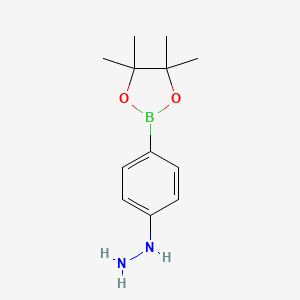
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
